N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is a complex organic compound characterized by the presence of sulfonyl and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of sulfonyldi(4,1-phenylene) with nitrosoacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amine groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted phenylene compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonyl groups can enhance the compound’s stability and facilitate its binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) include:
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoformamide)
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosourea)
- N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoaniline)
Uniqueness
N,N’-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide) is unique due to its specific combination of sulfonyl and nitroso functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63317-81-7 |
---|---|
Molecular Formula |
C16H14N4O6S |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-[4-[acetyl(nitroso)amino]phenyl]sulfonylphenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C16H14N4O6S/c1-11(21)19(17-23)13-3-7-15(8-4-13)27(25,26)16-9-5-14(6-10-16)20(18-24)12(2)22/h3-10H,1-2H3 |
InChI Key |
PSBKSJUPEIATPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.